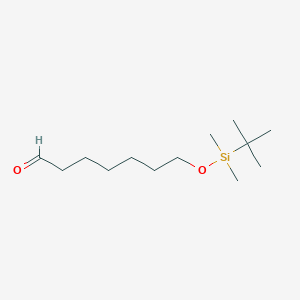

7-((tert-Butyldimethylsilyl)oxy)heptanal

Description

Contextual Significance of Protected Hydroxyaldehydes in Synthetic Chemistry

In the field of organic synthesis, the construction of complex target molecules often requires the use of starting materials that contain multiple reactive functional groups. A significant challenge arises when one functional group needs to react while another must remain unchanged. This is particularly true for hydroxyaldehydes, which contain both a nucleophilic hydroxyl (-OH) group and an electrophilic aldehyde (-CHO) group. The high reactivity of the aldehyde, coupled with the acidity and nucleophilicity of the alcohol, can lead to undesired side reactions, such as self-condensation or acetal (B89532) formation, thereby reducing the yield of the desired product.

To overcome this, chemists employ a strategy known as "protection-deprotection." A protecting group is temporarily attached to one of the functional groups, rendering it inert to a specific set of reaction conditions. After the desired chemical transformation has been performed on the unprotected functional group, the protecting group is removed to regenerate the original functionality.

The tert-butyldimethylsilyl (TBDMS) ether is a widely used protecting group for alcohols due to its favorable characteristics. It is readily introduced, stable across a broad spectrum of non-acidic and non-fluoride-containing reagents, and can be cleanly removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). By protecting the hydroxyl group of a hydroxyaldehyde as a TBDMS ether, the aldehyde is left available for a variety of transformations, such as nucleophilic additions, Wittig reactions, or oxidations, enabling the selective elaboration of one end of the molecule.

Historical Perspective on the Utilization of 7-((tert-Butyldimethylsilyl)oxy)heptanal as a Synthetic Intermediate

While the specific first synthesis of this compound (CAS Number: 109529-06-8) is not prominently documented in seminal literature, its development is intrinsically linked to the broader adoption of silyl (B83357) ethers as protecting groups. The pioneering work of E.J. Corey in the early 1970s established tert-butyldimethylsilyl chloride (TBDMSCl) as an effective reagent for the protection of alcohols, revolutionizing the field of complex molecule synthesis.

The preparation of this compound follows established and reliable synthetic methodologies. A common and logical route begins with 1,7-heptanediol. Through a carefully controlled monosilylation reaction, one of the two hydroxyl groups is selectively protected with a TBDMS group, yielding 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol (B8125053). The remaining primary alcohol is then subjected to a mild and selective oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidation are suitable for this transformation, converting the alcohol to the corresponding aldehyde without disturbing the TBDMS ether, thus affording the final product. The utilization of this compound as a synthetic intermediate would have become feasible and widespread following the establishment of these robust protection and oxidation methods.

Scope and Research Objectives for this compound

The primary research objective for employing this compound is to incorporate a functionalized seven-carbon linear fragment into a larger, more complex molecule. Its utility—or scope—lies in the diverse reactivity of the terminal aldehyde.

The aldehyde group serves as a versatile handle for carbon-carbon bond formation. For instance, it can undergo:

Wittig reactions to introduce alkenyl moieties.

Aldol (B89426) additions to form β-hydroxy carbonyl structures.

Grignard and organolithium additions to generate secondary alcohols.

Reductive amination to produce secondary and tertiary amines.

Throughout these transformations, the silylated hydroxyl group at the other end of the chain remains inert. Once the aldehyde has been appropriately functionalized, the research objective can shift to the other terminus of the molecule. The TBDMS group can be selectively removed to unveil the primary alcohol, which can then participate in subsequent reactions such as esterification, etherification, or oxidation.

This step-wise reactivity makes this compound a valuable intermediate in the total synthesis of natural products and other complex organic targets. While specific applications in the synthesis of major named products are not broadly highlighted in the literature, intermediates with similar structures (e.g., protected C7 synthons) are crucial in the assembly of complex pharmaceuticals like the anticancer agent Eribulin. researchgate.net This illustrates the strategic importance of such building blocks, where a hydrocarbon chain of a specific length is required with differentiated functionality at each end for convergent and controlled synthesis.

Compound Data

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 109529-06-8 |

| Molecular Formula | C₁₃H₂₈O₂Si |

| Molecular Weight | 244.45 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H28O2Si |

|---|---|

Molecular Weight |

244.44 g/mol |

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxyheptanal |

InChI |

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h11H,6-10,12H2,1-5H3 |

InChI Key |

VVYMNRDPQIEHLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Tert Butyldimethylsilyl Oxy Heptanal

Strategies for the Preparation of 7-((tert-Butyldimethylsilyl)oxy)heptanal

A common and direct route to this compound begins with the symmetrical C7 precursor, 1,7-heptanediol. This strategy hinges on two key transformations: the selective protection of one of the two primary hydroxyl groups, followed by the oxidation of the remaining free hydroxyl group to an aldehyde.

The critical step is the selective monoprotection of 1,7-heptanediol. To favor the formation of the mono-silylated product over the bis-silylated byproduct, specific reaction conditions are employed. One effective method involves the slow addition of the silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), to the diol. Another strategy is to use a stoichiometric excess of the diol relative to the silyl (B83357) chloride, which statistically favors monoprotection. stackexchange.com A common procedure involves deprotonating the diol with one equivalent of a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of TBDMSCl. harvard.edu This approach yields 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol (B8125053), which can be purified from the remaining diol and any bis-protected side products by column chromatography. stackexchange.com

Once the mono-protected alcohol is isolated, the final step is the oxidation of the free primary alcohol to the corresponding aldehyde. This transformation requires mild oxidation conditions to prevent over-oxidation to a carboxylic acid and to ensure the stability of the acid-sensitive TBDMS protecting group. nrochemistry.com Several modern oxidation reagents are well-suited for this purpose, as detailed in the subsequent sections.

Table 1: Conditions for Selective Monoprotection of Symmetrical Diols

| Reagents | Solvent | General Observations | Reference |

|---|---|---|---|

| NaH, TBDMSCl | THF | Utilizes one equivalent of base to generate the mono-alkoxide, which is then trapped by the silyl chloride. | harvard.edu |

| TBDPSCl, i-Pr2NEt | DMF | Effective for achieving mono-protection of various symmetrical diols. | harvard.edu |

| TBDMSCl, Imidazole (excess diol) | DMF/CH2Cl2 | Using an excess of the diol substrate statistically favors the formation of the mono-protected product. | stackexchange.com |

Oxidation reactions are central to the synthesis of this compound, particularly for the conversion of the precursor alcohol, 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol. The choice of oxidant is critical to ensure high yield and chemoselectivity.

The oxidation of 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol to the target aldehyde is efficiently accomplished using a variety of mild oxidizing agents that are compatible with the TBDMS ether protecting group.

Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin oxidation is a highly effective method for converting primary alcohols to aldehydes under neutral and mild conditions. nih.gov The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) (CH2Cl2) and is known for its short reaction times and high yields. organic-chemistry.org The DMP reagent is tolerant of many sensitive functional groups, making it ideal for substrates containing silyl ethers. nih.gov

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (Et3N). The Swern oxidation is known for its mild reaction conditions (typically performed at -78 °C) and broad functional group tolerance, thus avoiding cleavage of the silyl ether. acs.org A key consideration is the formation of the volatile and odorous byproduct, dimethyl sulfide. acs.org

TEMPO-Catalyzed Oxidation : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or Oxone. These conditions are mild and can be highly chemoselective for the oxidation of primary alcohols to aldehydes, leaving silyl protecting groups intact. rsc.org

Table 2: Comparison of Mild Oxidation Methods for Primary Alcohols

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH2Cl2, Room Temperature | Mild, neutral pH, high yield, easy workup | nih.govorganic-chemistry.org |

| Swern Oxidation | (COCl)2, DMSO, Et3N | CH2Cl2, -78 °C to Room Temperature | Very mild, wide functional group tolerance | acs.org |

| TEMPO Catalysis | TEMPO (cat.), NaOCl or Oxone | CH2Cl2/H2O, 0 °C to Room Temperature | Catalytic, mild, high chemoselectivity | rsc.org |

The oxidation methods described above are not limited to saturated primary alcohols. Their versatility allows for the synthesis of various silylated aldehydes from more complex alcohol precursors. For example, the Dess-Martin periodinane oxidation is highly effective for converting sensitive α,β-unsaturated alcohols into their corresponding aldehydes without isomerization or side reactions. nih.gov Similarly, N-protected amino alcohols can be oxidized to the corresponding aldehydes without epimerization, a common side reaction with other oxidants. nih.gov This demonstrates that the TBDMS-oxy heptanal (B48729) moiety can be incorporated into more complex molecular architectures, with the final aldehyde group being unmasked chemoselectively. The compatibility of these oxidation conditions with various functional groups highlights their broad applicability in synthetic chemistry.

An alternative strategy for constructing the aldehyde functionality involves the rearrangement of a suitably substituted epoxide. This approach can provide access to β-silyloxy aldehydes. Specifically, the Lewis acid-catalyzed rearrangement of 2,3-epoxy silyl ethers can yield aldehydes with high regio- and stereoselectivity. organic-chemistry.org

Catalysts such as the chromium(III) tetraphenylporphyrin (B126558) triflate complex, Cr(TPP)OTf, have been shown to be highly effective for this transformation. organic-chemistry.org This method operates under mild conditions with low catalyst loading. Another approach utilizes bulky organoaluminum reagents to promote the rearrangement of epoxy silyl ethers to β-siloxy aldehydes. acs.org While not a direct synthesis of this compound itself, this methodology provides a powerful tool for preparing related silylated aldehydes, where the silyl ether is positioned β to the newly formed aldehyde group. This route is particularly valuable for creating stereochemically defined centers.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine (B1218219). nrochemistry.comwikipedia.org The product is a highly functionalized allylic alcohol, often referred to as an MBH adduct. d-nb.info

While not a direct route to this compound, the MBH reaction can be used to construct complex precursors that contain the required carbon skeleton. For example, an aldehyde could undergo an MBH reaction, and the resulting hydroxyl group in the adduct could be protected as a TBDMS ether. Subsequent chemical transformations on other parts of the molecule could then lead to the formation of the seven-carbon chain and aldehyde functionality.

In one reported synthesis, a silyl-ether protected alcohol was subjected to oxidation with Dess-Martin periodinane to generate an aldehyde, which was then used in a subsequent reaction. rsc.org This illustrates how the functional group transformations relevant to the synthesis of the target compound (silylation and oxidation) are employed within the context of manipulating complex intermediates derived from reactions like the MBH. The adducts from the MBH reaction serve as versatile building blocks for a wide range of molecules. d-nb.infonih.gov

Synthesis from Carboxylic Acid Derivatives (e.g., Ester Reduction)

A primary and effective route to this compound involves the partial reduction of a corresponding carboxylic acid derivative, typically an ester. The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H), a powerful and sterically hindered reducing agent. masterorganicchemistry.comyoutube.com Unlike stronger reducing agents such as lithium aluminum hydride, which would reduce the ester to a primary alcohol, DIBAL-H allows for the reaction to be stopped at the aldehyde stage under carefully controlled conditions. masterorganicchemistry.comyoutube.com

The mechanism begins with the coordination of the electrophilic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. youtube.comadichemistry.com This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the hydride ion, which is then delivered from the aluminum to the carbonyl carbon. youtube.comadichemistry.com This process forms a stable tetrahedral intermediate at low temperatures. adichemistry.com Crucially, this intermediate does not collapse to the aldehyde until aqueous workup is performed. By maintaining the reaction at low temperatures, typically -78 °C, over-reduction to the alcohol is prevented. masterorganicchemistry.com

The starting material for this synthesis, a 7-((tert-Butyldimethylsilyl)oxy)heptanoate ester, can be readily prepared from 7-hydroxyheptanoic acid or its corresponding ester via silylation of the hydroxyl group. The choice of solvent is also important, with non-polar solvents like toluene (B28343) or hexane (B92381) being common. commonorganicchemistry.com

| Starting Material | Reagent | Key Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Methyl 7-((tert-butyldimethylsilyl)oxy)heptanoate | DIBAL-H (1.0-1.2 equiv.) | Toluene or Hexane, -78 °C, followed by aqueous workup | This compound | High |

Protecting Group Strategies for Remote Hydroxyl Functionality

In the synthesis of a molecule with multiple reactive sites like this compound, the use of protecting groups is essential. The remote hydroxyl group must be masked to prevent it from reacting with reagents intended for the other end of the carbon chain. The tert-Butyldimethylsilyl (TBDMS) ether is an ideal protecting group for this purpose due to its robust nature and specific conditions for cleavage.

TBDMS ethers exhibit significant stability under a wide range of chemical conditions, including those that are neutral or basic. They are also stable to many oxidizing and reducing agents, including DIBAL-H at low temperatures. This stability is critical, as it ensures the protecting group remains intact during the reduction of the ester to the aldehyde.

The stability of silyl ethers is influenced by steric and electronic factors. The bulky tert-butyl group on the silicon atom provides steric hindrance that protects the silicon-oxygen bond from nucleophilic attack. The relative stability of common silyl ethers under acidic conditions follows the general trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).

Deprotection, or removal of the TBDMS group, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). The high affinity of fluorine for silicon (forming a strong Si-F bond) facilitates this cleavage. This orthogonal deprotection strategy allows for the selective unmasking of the hydroxyl group after the aldehyde has been formed and used in subsequent reactions, without disturbing other functional groups in the molecule.

Enantioselective Synthesis of Chiral Analogs of this compound

The creation of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is a central goal in modern organic synthesis, particularly in the pharmaceutical industry. Synthesizing chiral analogs of this compound involves introducing a stereocenter along the heptane (B126788) chain, leading to optically active products.

Strategies for Stereocenter Introduction

Introducing a stereocenter into an acyclic carbon chain requires precise control over the formation of new chemical bonds in three-dimensional space. The primary strategies to achieve this fall into two main categories: chiral auxiliary-based methods and asymmetric catalytic methods. In the former, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the latter, a small amount of a chiral catalyst is used to generate a chiral environment that favors the formation of one enantiomer over the other. core.ac.uk Both approaches aim to create a diastereomeric transition state that energetically favors the formation of one specific stereoisomer.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for asymmetric synthesis. wikipedia.org They are enantiomerically pure compounds that are covalently attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent reaction, such as alkylation, to occur from a specific face of the molecule, resulting in a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse. wikipedia.org

Evans Oxazolidinones : Popularized by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries. santiago-lab.com An N-acyl oxazolidinone can be prepared from the corresponding carboxylic acid. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a Z-enolate, which is conformationally locked by chelation to the lithium ion. wikipedia.orgblogspot.com The bulky substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the less hindered face. This leads to the formation of a new carbon-carbon bond with high diastereoselectivity. wikipedia.org Subsequent hydrolysis or reduction can cleave the auxiliary to yield a chiral carboxylic acid or alcohol, respectively. santiago-lab.com

Pseudoephedrine Amides : As developed by Andrew G. Myers, pseudoephedrine serves as an excellent and practical chiral auxiliary. acs.orgblogspot.com Both enantiomers are inexpensive and readily available. Amides formed from pseudoephedrine and a carboxylic acid can be deprotonated to form a rigid lithium chelated Z-enolate. This intermediate directs alkylation reactions with high diastereoselectivity. wikipedia.orgacs.org A key advantage is that the alkylated products are often highly crystalline, allowing for easy purification to very high diastereomeric purity. acs.org The auxiliary can be removed under mild conditions to furnish chiral carboxylic acids, alcohols, or aldehydes. acs.orgnih.gov

| Auxiliary Type | Substrate | Electrophile | Conditions | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Evans Oxazolidinone | N-propanoyl-4-benzyl-oxazolidinone | Benzyl bromide | 1) LDA, THF, -78 °C; 2) BnBr | >99:1 | wikipedia.org |

| Pseudoephedrine Amide | N-propionylpseudoephedrine | Allyl iodide | 1) LDA, LiCl, THF, 0 °C; 2) Allyl Iodide | 98:2 | acs.org |

Asymmetric Catalytic Methods

Asymmetric catalysis is an elegant and atom-economical approach to enantioselective synthesis. A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, generating large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation : One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of prochiral olefins or ketones. Pioneered by Noyori, ruthenium catalysts bearing chiral phosphine ligands like BINAP are highly effective for the reduction of functionalized ketones. synarchive.comharvard.edu For instance, a ketone positioned along the carbon chain of a protected hydroxy-precursor could be reduced to a chiral secondary alcohol with very high enantioselectivity. nih.gov The reaction typically proceeds under a hydrogen atmosphere and can achieve high turnover numbers, making it suitable for large-scale synthesis. core.ac.uknih.gov The resulting chiral alcohol can then be further elaborated into a chiral analog of the target aldehyde.

| Substrate | Catalyst System | Conditions | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | RuCl₂((S)-TolBINAP)((S,S)-DPEN) / KOH | 2-Propanol, 28 °C | (R)-1-phenylethanol | >99% | nih.gov |

| Methyl 3-oxobutanoate | Ru(OAc)₂((R)-BINAP) | Methanol (B129727), H₂, 100 atm, 23 °C | (R)-Methyl 3-hydroxybutanoate | >99% | harvard.edu |

Organocatalysis : In recent decades, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a third major branch of asymmetric catalysis. Chiral amines, such as proline and its derivatives, can activate aldehydes and ketones by forming chiral enamines or iminium ions. These intermediates then undergo highly enantioselective reactions with various electrophiles or nucleophiles. For example, a chiral organocatalyst could be used to direct the asymmetric α-functionalization of a long-chain aldehyde, introducing a stereocenter adjacent to the carbonyl group. nih.gov These methods are attractive due to their operational simplicity and avoidance of toxic heavy metals. researchgate.net

Aldehyde Functional Group Reactivity in this compound

The chemical behavior of this compound is dominated by the reactivity of its terminal aldehyde functional group. The presence of the bulky tert-butyldimethylsilyl (TBDMS) ether at the 7-position does not significantly hinder the aldehyde's electrophilicity but does ensure its stability under various conditions, preventing undesired reactions at the hydroxyl group. This section explores the key transformations centered on the aldehyde moiety.

Nucleophilic addition is the most characteristic reaction of aldehydes. The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The TBDMS protecting group is generally robust and remains intact during these transformations.

Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily attack the carbonyl carbon of aldehydes in a 1,2-addition fashion. masterorganicchemistry.com The reaction of this compound with a Grignard reagent such as ethylmagnesium bromide (EtMgBr) results in the formation of a new carbon-carbon bond. wikipedia.org The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. masterorganicchemistry.com The TBDMS ether group is stable under the basic conditions of the Grignard reaction and is typically retained in the final product.

The reaction proceeds by the nucleophilic attack of the ethyl group from EtMgBr on the electrophilic carbonyl carbon of the aldehyde. This step is followed by protonation of the resulting alkoxide during aqueous workup to afford the final secondary alcohol product, 9-((tert-butyldimethylsilyl)oxy)nonan-3-ol.

| Reactant | Reagent | Product | Description |

| This compound | 1. Ethylmagnesium bromide (EtMgBr) in THF 2. H₃O⁺ | 9-((tert-Butyldimethylsilyl)oxy)nonan-3-ol | 1,2-nucleophilic addition of an ethyl group to the aldehyde, forming a secondary alcohol. |

The Horner-Wadsworth-Emmons (HWE) reaction, often referred to as the Horner-Wittig reaction, is a crucial method for the synthesis of alkenes with high stereoselectivity. wikipedia.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde. For this compound, this transformation provides a reliable route to α,β-unsaturated esters and other electron-deficient alkenes. A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com

The reaction typically yields the (E)-isomer of the alkene as the major product due to thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.orgnrochemistry.com The stereoselectivity can be influenced by reaction conditions such as the nature of the base, cation, and solvent. nih.govacs.org For base-sensitive substrates, Masamune-Roush conditions (using LiCl and an amine base) are often employed.

| Aldehyde | Phosphonate Reagent | Base/Conditions | Predominant Product | Stereoselectivity |

| This compound | Triethyl phosphonoacetate | NaH in THF | Ethyl 9-((tert-butyldimethylsilyl)oxy)non-2-enoate | (E)-isomer |

| This compound | Still-Gennari phosphonate | KHMDS, 18-crown-6 | Ethyl 9-((tert-butyldimethylsilyl)oxy)non-2-enoate | (Z)-isomer |

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org The reaction utilizes a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally react rapidly and irreversibly to produce (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and the reaction intermediates can equilibrate, leading predominantly to the thermodynamically more stable (E)-alkene. organic-chemistry.orgwikipedia.org

The TBDMS ether in this compound is compatible with the typical conditions required for the Wittig reaction. mcmaster.ca

| Ylide Type | Wittig Reagent Example | Expected Major Product with this compound | Predominant Isomer |

| Non-stabilized | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 9-((tert-Butyldimethylsilyl)oxy)non-1-ene | N/A |

| Non-stabilized | Propylidenetriphenylphosphorane (Ph₃P=CHCH₂CH₃) | 7-((tert-Butyldimethylsilyl)oxy)-1-propylhept-1-ene | (Z)-isomer |

| Stabilized | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 9-((tert-butyldimethylsilyl)oxy)non-2-enoate | (E)-isomer |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to an aldehyde. This compound can act as the electrophilic partner in a crossed aldol reaction. When reacted with a ketone, such as acetone, in the presence of a base, the ketone forms an enolate which then attacks the aldehyde of this compound. The initial product is a β-hydroxy ketone, which may subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated ketone (an aldol condensation product).

The reaction can be catalyzed by either acid or base. The presence of the TBDMS ether is generally compatible with these conditions, although strongly acidic conditions could lead to its cleavage.

| Electrophile | Nucleophile Source | Catalyst | Initial Product (Aldol Addition) | Final Product (Aldol Condensation) |

| This compound | Acetone | NaOH, H₂O | 9-((tert-Butyldimethylsilyl)oxy)-1-hydroxynonan-4-one | 9-((tert-Butyldimethylsilyl)oxy)non-1-en-4-one |

| This compound | Cyclohexanone | L-Proline | 2-(1-Hydroxy-7-((tert-butyldimethylsilyl)oxy)heptyl)cyclohexan-1-one | 2-(7-((tert-Butyldimethylsilyl)oxy)heptylidene)cyclohexan-1-one |

Organocatalysis, the use of small organic molecules as catalysts, offers powerful methods for transforming aldehydes. This compound, as an aliphatic aldehyde, can participate in a variety of these reactions. rsc.orgrsc.org

Proline-Catalyzed Aldol Reactions: The amino acid L-proline is an effective organocatalyst for asymmetric aldol reactions. wikipedia.orgsemanticscholar.org It activates the nucleophilic ketone partner by forming an enamine intermediate. nih.gov This enamine then reacts with the aldehyde, this compound, in a stereocontrolled manner. This method is highly valuable for producing chiral β-hydroxy ketones with high enantiomeric excess. mdpi.com Proline derivatives, such as (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid, have also been shown to be highly effective catalysts. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can induce umpolung (polarity reversal) reactivity in aldehydes. researchgate.net When this compound reacts with an NHC, it forms a Breslow intermediate, which is a nucleophilic acyl anion equivalent. rsc.org This intermediate can then react with various electrophiles. While aromatic aldehydes are more commonly used, recent advances have expanded the scope to include aliphatic aldehydes, despite challenges like lower electrophilicity and potential side reactions. rsc.orgrsc.org These transformations can lead to products such as esters or dialkyl ketones. acs.org

| Transformation Type | Catalyst System | Description | Potential Product |

| Asymmetric Aldol Reaction | L-Proline in DMSO | Enamine-based activation of a ketone nucleophile (e.g., acetone) for enantioselective addition to the aldehyde. | Enantioenriched 9-((tert-butyldimethylsilyl)oxy)-1-hydroxynonan-4-one |

| Oxidative Esterification | N-Heterocyclic Carbene (NHC) / Oxidant | Formation of a Breslow intermediate, followed by oxidation to an acyl azolium, which is then trapped by an alcohol. | Methyl 7-((tert-butyldimethylsilyl)oxy)heptanoate |

Oxidation of the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 7-((tert-butyldimethylsilyl)oxy)heptanoic acid. This transformation is a fundamental reaction in organic synthesis. nih.govresearchgate.net A variety of oxidizing agents can be employed for this purpose; however, chemoselectivity is paramount to avoid undesired cleavage of the tert-butyldimethylsilyl (TBS) ether.

Commonly used methods for the oxidation of aldehydes include reagents such as potassium permanganate, Jones reagent (chromic acid), and Tollens' reagent. nih.gov However, many of these traditional oxidants require harsh conditions that could compromise the integrity of the acid-sensitive silyl ether.

More contemporary and milder methods are generally preferred for substrates bearing sensitive functional groups. rsc.org These include buffered or catalytic oxidation systems. For instance, a titanium-based catalytic system, TiO(acac)2/O2, has been shown to be effective for the oxidation of aldehydes to carboxylic acids under mild conditions with high selectivity. researchgate.net Another approach involves the use of potassium tert-butoxide, which can act as an oxygen source for the chemoselective oxidation of aromatic and heteroaromatic aldehydes. rsc.org While this has been demonstrated for aromatic aldehydes, its applicability to aliphatic aldehydes like this compound would require further investigation.

The expected product of the oxidation of this compound is 7-((tert-butyldimethylsilyl)oxy)heptanoic acid. The general transformation is depicted below:

Figure 1: Oxidation of this compound

A summary of potential oxidizing agents and their general applicability is presented in the table below.

| Oxidizing Agent/System | General Conditions | Selectivity Notes |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to rt | Harshly acidic, high risk of TBS deprotection |

| Potassium Permanganate (KMnO4) | Basic or acidic solution | Strong oxidant, can cleave C-C bonds and TBS ether |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | Mild, but may not be efficient for all substrates |

| TiO(acac)2/O2 | Solvent, O2 atmosphere | Mild, catalytic, high selectivity reported for aldehydes |

| Potassium tert-butoxide | DMSO | Reported for aromatic aldehydes, acts as oxygen source rsc.org |

Reduction of the Aldehyde Moiety

The aldehyde group of this compound can be readily reduced to the corresponding primary alcohol, 7-((tert-butyldimethylsilyl)oxy)heptan-1-ol. britannica.com This transformation is typically achieved with high chemoselectivity using hydride reducing agents. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mild nature and excellent selectivity for aldehydes and ketones over other functional groups like esters. youtube.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at ambient or reduced temperatures. libretexts.org Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also effectively reduces aldehydes; however, its higher reactivity can sometimes lead to side reactions if other sensitive functional groups are present. chemistrysteps.comyoutube.com Given the stability of the TBS ether under these conditions, both reagents are suitable, though NaBH4 is often preferred for its operational simplicity and safety. youtube.com

The general reaction for the reduction of this compound is as follows:

Figure 2: Reduction of this compound

A comparison of common reducing agents for this transformation is provided in the table below.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild, chemoselective for aldehydes and ketones, operationally simple. youtube.comlibretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Powerful reducing agent, reduces a wide range of carbonyls, requires anhydrous conditions and careful workup. youtube.com |

| Hydrogen (H2) with Metal Catalyst (Pd, Pt, Ni) | Ethanol, Ethyl acetate (B1210297) | Catalytic hydrogenation, can also reduce alkenes and alkynes if present. britannica.com |

Tert-Butyldimethylsilyl Ether Reactivity and Transformations

The tert-butyldimethylsilyl (TBS) ether moiety in this compound serves as a protecting group for the primary alcohol. Its reactivity is central to the synthetic utility of this compound, allowing for its selective removal or direct conversion to other functional groups.

Selective Deprotection Methodologies for TBS Ethers

The removal of the TBS protecting group to unveil the primary alcohol is a common and crucial step in many synthetic sequences. The stability of TBS ethers allows for their selective cleavage under specific conditions, often in the presence of other functional groups. organic-chemistry.org Deprotection can be achieved under acidic, basic, or fluoride-mediated conditions.

Acidic Deprotection: TBS ethers can be cleaved under acidic conditions. organic-chemistry.org A common method involves the use of a solution of acetic acid in water and THF. jst.go.jp Other acidic reagents that can be employed include hydrochloric acid in a protic solvent. organic-chemistry.org The choice of acid and reaction conditions can be tuned to achieve selectivity, especially if other acid-sensitive groups are present.

Fluoride-Mediated Deprotection: The most common and generally mildest method for TBS ether deprotection involves the use of a fluoride ion source. medchempedia.com This is due to the high strength of the silicon-fluoride bond, which provides a strong thermodynamic driving force for the reaction. acs.org Tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (THF) is the most widely used reagent for this purpose. organic-chemistry.org Other fluoride sources include hydrogen fluoride-pyridine (HF-Py) and potassium fluoride. medchempedia.com

Chemoselective Deprotection: The ability to selectively deprotect one silyl ether in the presence of others or other protecting groups is a significant advantage of silyl ether chemistry. organic-chemistry.org For instance, the deprotection of a primary TBS ether can sometimes be achieved in the presence of a more sterically hindered secondary or tertiary TBS ether. organic-chemistry.org Furthermore, reagents like hafnium(IV) triflate have been shown to exhibit high potency in desilylations, allowing for regioselective deprotection. organic-chemistry.orgrsc.org A microwave-assisted method using Selectfluor as a catalyst allows for the chemoselective cleavage of alkyl silyl ethers in the presence of aryl silyl ethers. organic-chemistry.org

The table below summarizes common deprotection methods for TBS ethers.

| Reagent/System | Conditions | Mechanism | Notes |

| Acetic Acid/H2O/THF | Room temperature or gentle heating | Acidic Hydrolysis | Relatively mild acidic conditions. jst.go.jp |

| HCl/MeOH | Room temperature | Acidic Hydrolysis | Stronger acid, may affect other acid-labile groups. organic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Fluoride-mediated | Very common, mild, and efficient. organic-chemistry.org |

| HF-Pyridine | THF or CH3CN | Fluoride-mediated | Effective, but HF is highly corrosive and toxic. medchempedia.com |

| Selectfluor | Acetonitrile, Methanol, or Ethanol (Microwave) | Fluoride-mediated | Allows for chemoselective deprotection of alkyl vs. aryl silyl ethers. organic-chemistry.org |

Direct Conversions of Silyl Ethers to Other Functional Groups

In addition to deprotection, the silyl ether group can be directly converted into other functional groups without the need for isolating the intermediate alcohol. This approach offers increased synthetic efficiency by reducing the number of steps in a reaction sequence.

Silyl ethers can be directly transformed into other ethers under various conditions. This transformation, often referred to as transetherification, can be achieved using different methodologies.

One method involves the reaction of the silyl ether with an aldehyde in the presence of a reducing agent and a Lewis acid catalyst. For example, iron(III) chloride has been shown to catalyze the direct conversion of TBS ethers to benzyl ethers using benzaldehyde (B42025) and triethylsilane. rsc.org This methodology can also be applied with other aldehydes, such as propionaldehyde (B47417) and n-pentanal, to form the corresponding unsymmetrical dialkyl ethers. rsc.org

Another approach utilizes catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for the conversion of silyl ethers into diphenylmethyl (DPM) ethers by reacting them with diphenylmethyl formate (B1220265) or acetate. rsc.org Furthermore, the transformation of a TBS ether into a tetrahydropyranyl (THP) ether is possible using catalytic TBSOTf or triflic acid (TfOH). rsc.org

The table below provides an overview of selected etherification methods from silyl ethers.

| Target Ether | Reagents | Catalyst |

| Benzyl ether | Benzaldehyde, Triethylsilane | Iron(III) chloride rsc.org |

| Unsymmetrical dialkyl ether | Aldehyde (e.g., propionaldehyde), Triethylsilane | Iron(III) chloride rsc.org |

| Diphenylmethyl (DPM) ether | Diphenylmethyl formate or acetate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) rsc.org |

| Tetrahydropyranyl (THP) ether | Dihydropyran | TBSOTf or TfOH rsc.org |

Silyl ethers can be directly converted to esters, such as acetates and trichloroacetates, offering a convenient route to these functional groups.

The conversion of a TBS ether to an acetate can be achieved using acetic anhydride (B1165640) with a catalyst. Bismuth(III) salts, such as the chloride, triflate, or trifluoroacetate (B77799), have been shown to effectively catalyze this transformation, providing high yields of the corresponding acetates. rsc.org Copper(II) triflate can also be used as a catalyst, showing some selectivity with secondary silyl ethers reacting well. rsc.org Another method for the direct transformation of primary and secondary TBS ethers to their acetates involves the use of acetic anhydride and hydrogen fluoride-pyridine (HF•pyr). rsc.org

For the formation of trichloroacetate (B1195264) esters, the direct conversion of a TBS ether has also been reported. rsc.org This transformation provides a direct route to these useful synthetic intermediates.

A summary of methods for the direct conversion of silyl ethers to esters is presented below.

| Target Ester | Reagents | Catalyst/Promoter |

| Acetate | Acetic anhydride | Bismuth(III) chloride, triflate, or trifluoroacetate rsc.org |

| Acetate | Acetic anhydride | Copper(II) triflate rsc.org |

| Acetate | Acetic anhydride | Hydrogen fluoride-pyridine (HF•pyr) rsc.org |

| Trichloroacetate | Not specified in detail in the provided context | Reported as a direct conversion rsc.org |

Reactivity and Chemical Transformations of 7 Tert Butyldimethylsilyl Oxy Heptanal

Chemical Reactivity

The chemical behavior of 7-((tert-butyldimethylsilyl)oxy)heptanal is dictated by its two primary functional groups: the terminal aldehyde and the tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a robust protecting group for the primary alcohol, allowing for a wide range of transformations to be carried out selectively at the aldehyde terminus. Conversely, the silyl (B83357) ether itself can undergo specific chemical conversions under appropriate conditions.

The transformation of the silyl ether in this compound into a tosylate represents a key step in activating the terminal oxygen for subsequent nucleophilic substitution reactions. While this conversion could be achieved by first deprotecting the silyl ether to the corresponding alcohol followed by traditional tosylation with tosyl chloride (TsCl) in the presence of a base like pyridine, a more direct and efficient method involves the direct conversion of the silyl ether. gelest.comjchemlett.com

| Reactant (Aldehyde Protected) | Reagents | Product | Reaction Type |

| This compound diethyl acetal (B89532) | 1. p-Toluenesulfonyl fluoride (B91410) (TsF)2. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalytic) | 7-(Tosyloxy)heptanal diethyl acetal | Direct Sulfonylation of a Silyl Ether |

The synthesis of thiocyanates and alkyl azides from this compound can be achieved through multiple synthetic routes, either by direct conversion of the silyl ether or via a two-step process involving the corresponding tosylate.

Direct Conversion from Silyl Ether: Methods have been developed for the direct transformation of silyl ethers into thiocyanates and azides, bypassing the alcohol intermediate.

Thiocyanates: Primary alkyl silyl ethers can be efficiently converted to their corresponding thiocyanates by reaction with in-situ generated triphenylphosphine (B44618) dithiocyanate (Ph₃P(SCN)₂). thieme-connect.com This reagent is typically formed from triphenylphosphine, a halogen (e.g., Br₂), and a thiocyanate (B1210189) salt like ammonium (B1175870) thiocyanate (NH₄SCN). thieme-connect.com Another effective system for this conversion utilizes triphenylphosphine (PPh₃), diethylazodicarboxylate (DEAD), and NH₄SCN. organic-chemistry.orgorganic-chemistry.org

Alkyl Azides: The direct conversion of trimethylsilyl (B98337) ethers to alkyl azides has been reported using reagents like 2,4,6-trichloro organic-chemistry.orggelest.comscielo.brtriazine in combination with tetrabutylammonium (B224687) azide (B81097) (n-Bu₄NN₃) in acetonitrile. scielo.br This methodology is highly selective for primary silyl ethers.

Conversion via Tosylate Intermediate: A more traditional and widely used approach involves the nucleophilic substitution of a tosylate, which is a superior leaving group compared to the hydroxyl or silyloxy group. nih.gov The tosylate, prepared as described in section 3.2.2.3, readily reacts with an azide or thiocyanate salt to yield the desired product. nih.govorganic-chemistry.org

Thiocyanates: The tosylated derivative of this compound can be treated with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), typically in a polar aprotic solvent like DMF or acetone, to furnish the corresponding alkyl thiocyanate. organic-chemistry.org

Alkyl Azides: Similarly, reaction of the tosylate with sodium azide (NaN₃) in a solvent such as DMF provides a reliable route to the alkyl azide. nih.govorganic-chemistry.org This Sₙ2 reaction proceeds with inversion of stereochemistry at the carbon center, although this is not relevant for the linear heptanal (B48729) chain.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Ph₃P / Br₂ / NH₄SCN | 7-Thiocyanatoheptanal | Direct Thiocyanation |

| This compound | 2,4,6-Trichloro organic-chemistry.orggelest.comscielo.brtriazine / n-Bu₄NN₃ | 7-Azidoheptanal | Direct Azidation |

| 7-(Tosyloxy)heptanal | Sodium Thiocyanate (NaSCN) | 7-Thiocyanatoheptanal | Sₙ2 Substitution |

| 7-(Tosyloxy)heptanal | Sodium Azide (NaN₃) | 7-Azidoheptanal | Sₙ2 Substitution |

The presence of two distinct functional groups in this compound allows for site-selective transformations, provided that appropriate reagents and reaction conditions are chosen. The TBDMS ether is known for its considerable stability under a wide range of reaction conditions, which allows the aldehyde to be modified selectively. wikipedia.org

Reactions at the Aldehyde: The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions. The TBDMS ether at the other end of the carbon chain is generally inert to many reagents used to transform aldehydes. For instance, reactions such as Wittig olefination, Grignard additions, reductions with sodium borohydride (B1222165), or reductive aminations can be performed selectively at the aldehyde carbonyl group without affecting the silyl ether. The stability of the TBDMS group is significantly higher than that of a trimethylsilyl (TMS) ether, making it the protecting group of choice for multi-step syntheses. wikipedia.org

Reactions at the Silyl Ether: While robust, the TBDMS ether can be selectively targeted for transformation or cleavage in the presence of the aldehyde. Selective deprotection of the silyl ether can be achieved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under specific acidic conditions. organic-chemistry.org To prevent the aldehyde from reacting during silyl ether manipulation, it may first be protected as an acetal or dithioacetal. Following the transformation at the silyloxy end (e.g., conversion to a tosylate or azide), the aldehyde can be regenerated by hydrolysis of the acetal. This orthogonal strategy is fundamental in the synthesis of complex bifunctional molecules. The direct conversions of the silyl ether to other functionalities, as discussed in the preceding sections, are also examples of site-selective transformations, assuming the aldehyde is either protected or unreactive under the specific conditions employed. gelest.com

Electronic Effects: The silicon atom is less electronegative than carbon, and silyl ethers are generally considered to be weakly electron-donating. nih.gov This electronic effect is transmitted through the alkyl chain, but its impact on the reactivity of the aldehyde group seven carbons away is negligible. The primary electronic role of the silyl ether is to replace the acidic proton of the corresponding alcohol, thereby preventing its participation in acid-base reactions and eliminating its ability to act as a hydrogen bond donor. This modification significantly alters the reactivity profile compared to the parent 7-hydroxyheptanal (B3188561), allowing the use of a broader range of nucleophiles and bases that would otherwise be incompatible with an unprotected alcohol. nih.gov

| Factor | Influence on this compound |

| Steric Hindrance | Protects the terminal hydroxyl group from unwanted reactions. Increases lipophilicity and influences solubility. Minimal direct impact on the stereoselectivity of the distant aldehyde group. |

| Electronic Effect | Removes the acidic proton of the parent alcohol, preventing side reactions with bases or nucleophiles. Has a negligible inductive effect on the reactivity of the aldehyde group due to the long alkyl chain. |

| Protecting Group Stability | Allows for a wide range of chemical transformations to be performed selectively at the aldehyde functionality under conditions that would not be tolerated by a free alcohol (e.g., basic, organometallic). |

Strategic Applications of 7 Tert Butyldimethylsilyl Oxy Heptanal in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The utility of 7-((tert-Butyldimethylsilyl)oxy)heptanal and its derivatives is prominently demonstrated in their application as key intermediates in the total synthesis of a diverse range of natural products. The inherent functionality of this linear C7 fragment allows for its incorporation into larger, more complex molecular architectures, providing a foundational scaffold upon which stereocenters and additional functional groups can be methodically installed.

Precursor in γ-Butyrolactone Synthesis (e.g., Xestospongienes, Alkyl Lactones)

Table 1: Potential Synthetic Transformations for γ-Butyrolactone Synthesis

| Reaction Step | Reagents and Conditions | Resulting Intermediate/Product |

| Nucleophilic Addition | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Secondary alcohol |

| Oxidation of Aldehyde | Jones reagent (CrO₃, H₂SO₄), PCC, DMP | Carboxylic acid |

| Lactonization | Acid catalysis (e.g., p-TsOH), heat | γ-Butyrolactone |

| Deprotection of Silyl (B83357) Ether | TBAF, HF-Pyridine | Primary alcohol |

Building Block for Prostaglandin (B15479496) Analogs and Derivatives

In the synthesis of prostaglandin analogs, the introduction of the α- and ω-side chains onto a core cyclopentane (B165970) ring is a critical step. While the classical Corey synthesis often employs a protected aldehyde on the cyclopentane core, alternative strategies involve the coupling of a pre-functionalized side chain. This compound represents a viable precursor for the α-chain of certain prostaglandin analogs. The aldehyde can be converted to a phosphonium (B103445) ylide or a phosphonate (B1237965) ester, which can then undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable cyclopentenone intermediate to install the seven-carbon side chain. The protected hydroxyl group at the C7 position of the original aldehyde can be deprotected and oxidized to the corresponding carboxylic acid at a later stage, a key functional group in most prostaglandins.

Application in the Synthesis of Specialized Pro-resolving Mediators (SPMs) (e.g., Resolvin D5n-3 DPA, Resolvin E4 analogs)

The synthesis of specialized pro-resolving mediators (SPMs), such as resolvins, often involves the coupling of multiple, highly functionalized fragments. While a direct precursor role for this compound is not explicitly documented in the synthesis of Resolvin D5n-3 DPA, structurally similar building blocks are employed. For instance, in the stereoselective synthesis of Resolvin E4 analogs, an intermediate, (S)-5-((tert-butyldimethylsilyl)oxy)hept-6-ynoate, is utilized. researchgate.net This highlights the strategic importance of C7 synthons bearing a protected hydroxyl group in the construction of these complex lipid mediators. The general approach often involves the coupling of such fragments via transition metal-catalyzed reactions to assemble the intricate carbon skeleton of the target SPM.

Intermediacy in the Synthesis of Acetogenins (B1209576) and Related Polyketides (e.g., Petromyroxol)

The total synthesis of acetogenins, a class of polyketide natural products, frequently relies on the iterative coupling of smaller, functionalized building blocks. While the specific use of this compound in the synthesis of Petromyroxol has not been detailed, the synthetic strategies for acetogenins often employ long-chain aldehydes and protected alcohols. The structure of this compound makes it a suitable candidate for introducing a portion of the long aliphatic chain characteristic of acetogenins. Its aldehyde functionality could be used in olefination or aldol (B89426) reactions to extend the carbon chain, while the TBS-protected hydroxyl allows for further synthetic manipulations.

Contribution to the Synthesis of Jasplakinolide Precursors

The synthesis of complex macrocycles like Jasplakinolide requires the assembly of several stereochemically defined fragments. A C7 building block such as this compound could potentially serve as a precursor to one of the linear segments of the Jasplakinolide backbone. For example, the aldehyde could be subjected to a stereoselective aldol reaction to introduce a new stereocenter, and the resulting alcohol could be further elaborated. The TBS-protected end of the molecule would be carried through several synthetic steps before its deprotection and involvement in a subsequent coupling or cyclization reaction.

Use in Biologically Active Molecule Construction (e.g., Biakamide analogs)

The synthesis of Biakamide analogs, which are cyclic peptides with potential biological activity, often involves the preparation of non-proteinogenic amino acid residues. This compound could be envisioned as a starting material for the synthesis of such a residue. For example, a Strecker synthesis or a related method could be used to convert the aldehyde into an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid. The TBS-protected hydroxyl group at the end of the side chain would provide a handle for further functionalization or for tethering the amino acid to a solid support during peptide synthesis.

Utilization in Asymmetric Synthesis

The chiral induction and control of stereochemistry are paramount in the synthesis of biologically active compounds and natural products. While specific documented examples detailing the direct use of this compound in enantioselective and diastereoselective transformations are not extensively available in the surveyed literature, the principles of asymmetric synthesis can be applied to this molecule. The presence of a long alkyl chain and a bulky protecting group can influence the steric environment of reactions, which is a key factor in achieving stereocontrol.

Enantioselective Transformations Initiated by this compound.

In principle, the aldehyde functionality of this compound can be a starting point for various enantioselective transformations. For instance, organocatalytic methods, such as proline-catalyzed aldol or Mannich reactions, could be employed to introduce a new stereocenter alpha to the carbonyl group. The stereochemical outcome of such reactions is dictated by the chiral catalyst and the transition state geometry, which can be influenced by the sterically demanding tert-butyldimethylsilyl (TBS) ether at the distal end of the molecule.

Similarly, the aldehyde can be a substrate for enantioselective allylation or crotylation reactions using chiral reagents or catalysts. The facial selectivity of the nucleophilic attack on the carbonyl carbon would determine the chirality of the resulting secondary alcohol. While specific data on this compound is not readily found, the general principles of these reactions are well-established.

Diastereoselective Control in Reactions Involving this compound.

When this compound is reacted with a chiral nucleophile or a molecule already possessing a stereocenter, the formation of diastereomers is possible. The inherent steric and electronic properties of the aldehyde, including the long, flexible chain and the bulky silyl ether, can play a role in directing the stereochemical outcome. For example, in aldol reactions with chiral enolates, the Felkin-Anh or Cram chelation models could be invoked to predict the major diastereomer, although the remote silyloxy group is unlikely to participate in chelation control. Its steric bulk, however, might influence the conformational preferences of the transition state, thereby affecting diastereoselectivity.

Development of New Synthetic Methodologies Featuring this compound

The unique structure of this compound makes it an interesting substrate for the development of novel synthetic methods, including tandem reactions and new catalytic approaches.

Tandem Reactions and Multi-component Processes.

The presence of two distinct functional groups in this compound opens up possibilities for tandem or cascade reactions. For instance, a reaction could be initiated at the aldehyde, followed by a subsequent transformation involving the silyl ether after its deprotection. A hypothetical multi-component reaction could involve the aldehyde participating in a reaction with two or more other components in a single pot to rapidly build molecular complexity. However, specific examples of such reactions involving this particular aldehyde are not prominently featured in the available literature.

Catalytic Approaches (e.g., Gold-catalyzed cycloisomerization, Organocatalysis).

Modern catalytic methods offer powerful tools for organic synthesis. While gold-catalyzed cycloisomerization reactions are typically applied to substrates containing both an alkyne and an alkene or other nucleophilic group, one could envision a derivative of this compound, where the alkyl chain contains unsaturation, being a substrate for such a transformation.

As mentioned previously, the aldehyde is a prime candidate for a variety of organocatalytic transformations. Chiral amines, thioureas, or phosphoric acids could be used to catalyze enantioselective additions to the carbonyl group, leading to the formation of chiral alcohols, amines, or other functional groups.

Chemo- and Regioselective Functionalizations.

The differential reactivity of the aldehyde and the protected alcohol in this compound allows for highly selective transformations. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the TBS-protected primary alcohol is stable under a wide range of reaction conditions, except in the presence of fluoride (B91410) ions or strong acids. This orthogonality allows for the selective manipulation of the aldehyde group without affecting the protected hydroxyl group. For instance, the aldehyde can be converted to an alkene via a Wittig reaction, reduced to an alcohol, or oxidized to a carboxylic acid, all while the silyl ether remains intact. This chemoselectivity is a cornerstone of its utility in multi-step synthesis.

Regioselectivity would become a key consideration if the alkyl chain of this compound were to be functionalized. For example, selective C-H activation at a specific position along the chain would require a directing group or a catalyst that can differentiate between the various methylene (B1212753) groups.

Future Research Directions and Perspectives for 7 Tert Butyldimethylsilyl Oxy Heptanal

Exploration of Novel Synthetic Routes to 7-((tert-Butyldimethylsilyl)oxy)heptanal

The current synthesis of this compound typically involves the protection of one functional group of a diol followed by the oxidation of the remaining alcohol. Future research will likely focus on developing more direct, efficient, and atom-economical routes.

Furthermore, exploring alternative starting materials beyond 7-hydroxyheptanal (B3188561) or heptane-1,7-diol could unveil new synthetic pathways. For example, methods involving the controlled functionalization of cycloheptane (B1346806) derivatives or the use of C7 feedstocks derived from biomass could provide more sustainable entry points to the carbon skeleton. The development of synthetic routes that allow for the late-stage introduction of the silyl (B83357) ether or the aldehyde group would also offer greater flexibility in complex molecule synthesis.

| Potential Novel Synthetic Strategy | Description | Anticipated Advantages |

| One-Pot Selective Oxidation-Protection | Direct conversion of heptane-1,7-diol to the target molecule using a catalyst that selectively oxidizes one alcohol, followed by in-situ silylation. | Reduced step count, less waste, lower cost. |

| Oxidative Cleavage of Cyclic Precursors | Cleavage of a suitable seven-membered ring system (e.g., a cycloheptene (B1346976) derivative) to directly generate the linear C7 chain with the required functionalities. | Access from different starting materials, potential for stereocontrol. |

| Bio-based Feedstock Conversion | Development of catalytic routes starting from renewable C7 platform molecules derived from biomass. | Increased sustainability, reduced reliance on fossil fuels. |

Development of Greener and More Sustainable Transformations

The imperative of green chemistry is driving research towards more environmentally benign synthetic methods. For a molecule like this compound, this primarily involves the oxidation step to form the aldehyde.

Traditional oxidation methods often rely on stoichiometric amounts of hazardous heavy-metal reagents like chromium(VI). tandfonline.com Future research will focus on catalytic methods using greener oxidants. amazonaws.comresearchgate.net Promising alternatives include:

Aerobic Oxidation: Using molecular oxygen or air as the terminal oxidant, often in conjunction with transition metal catalysts (e.g., copper, palladium) or organocatalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). amazonaws.com These methods generate water as the primary byproduct. researchgate.net

Hydrogen Peroxide: Utilizing H2O2 as a clean oxidant in the presence of catalysts like nano Fe3O4 offers an environmentally friendly option, often allowing for reactions in aqueous media. tandfonline.com

Photocatalysis: Visible-light-induced aerobic oxidation presents an innovative approach that can proceed under ambient conditions, minimizing energy consumption and avoiding harsh reagents. rsc.org

Waste-Free Oxidants: The use of reagents like gaseous nitrogen dioxide, which can be transformed into nitric acid and thus avoids waste, represents a highly sustainable approach for converting alcohols to aldehydes. nih.gov

Adherence to green chemistry principles also extends to solvent choice and energy efficiency. acs.org Research into performing these transformations in benign solvents (like water or bio-derived solvents) or under solvent-free conditions will be crucial. tandfonline.com

| Greener Oxidation Method | Catalyst/Conditions | Key Sustainability Feature |

| Catalytic Aerobic Oxidation | TEMPO-based systems, Copper/Palladium catalysts | Uses air as the oxidant; water is the main byproduct. amazonaws.com |

| Hydrogen Peroxide Oxidation | Nanomagnetic Fe3O4 | Clean oxidant (H2O2); reaction can be run in water. tandfonline.com |

| Visible-Light Photocatalysis | Ethyl acetate (B1210297)/HBr, visible light | Uses light energy, operates at ambient temperature. rsc.org |

| Nitrogen Dioxide Gas | Gaseous NO2 | Oxidizing agent is converted to a useful acid, producing no waste. nih.gov |

Expansion of Applications in Diverse Chemical Syntheses

As a bifunctional building block, this compound is a versatile intermediate for constructing more complex molecules. nih.govresearchgate.net Its utility stems from the orthogonal reactivity of the aldehyde and the protected alcohol, allowing for sequential chemical modifications.

Future applications will likely expand into the synthesis of a broader range of natural products and pharmaceutically active compounds. The 1,7-diarylheptanoid scaffold, found in bioactive natural products like curcumin, is a prime target where this building block could be employed. nih.gov A concise synthetic route to dihydrocurcumins and related 1,7-diarylheptanoids has been demonstrated by condensing a precursor with various aldehydes, highlighting a potential application for this compound and its derivatives. nih.gov

Furthermore, its structure is amenable to iterative coupling strategies, a powerful method for building up complex carbon skeletons in a modular fashion, similar to how nature synthesizes polypeptides and polyketides. researchgate.net The aldehyde can be used in a variety of carbon-carbon bond-forming reactions (e.g., Wittig, aldol (B89426), Grignard), while the silyl ether can be deprotected at a later stage to reveal a nucleophilic hydroxyl group for further functionalization. This dual functionality is highly valued for constructing libraries of compounds for drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govumontreal.ca The synthesis and subsequent transformations of this compound are well-suited for integration into flow systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. nih.govillinois.edu Multi-step syntheses involving this building block can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. umontreal.carsc.org For example, the oxidation of the corresponding alcohol to the aldehyde could be performed in one reactor, with the output stream flowing directly into a second reactor for a subsequent carbon-carbon bond-forming reaction. rsc.org

The combination of flow chemistry with automation creates powerful platforms for accelerated synthesis and optimization. chemspeed.comresearchgate.net Automated systems can perform entire synthetic sequences with minimal human intervention, enabling high-throughput experimentation to rapidly explore reaction conditions or synthesize compound libraries. chemistryworld.commedium.com Such platforms can translate chemical procedures into digital code, allowing for high reproducibility and the easy sharing of synthetic protocols. researchgate.net

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.org For a molecule like this compound, computational methods can provide deep insights into its reactivity and guide the rational design of synthetic strategies.

Density Functional Theory (DFT) studies can be employed to model the transition states of reactions involving the aldehyde group, such as nucleophilic additions. nih.govrsc.orgresearchgate.net These calculations can elucidate the factors that control stereoselectivity (e.g., Felkin-Anh vs. chelation control), helping chemists choose the right reagents and conditions to obtain a desired diastereomer. nih.govdiva-portal.org By calculating the activation energies for competing reaction pathways, DFT can predict the major product and rationalize experimental observations. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.